
Methyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hexyldecanoate is an ester compound with the molecular formula C18H36O2. It is derived from 2-hexyldecanoic acid and methanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hexyldecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-hexyldecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products
Hydrolysis: 2-Hexyldecanoic acid and methanol.
Reduction: 2-Hexyldecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-hexyldecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-hexyldecanoate in biological systems involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hexyldecanoate
- Propyl 2-hexyldecanoate
- Butyl 2-hexyldecanoate
Comparison
Methyl 2-hexyldecanoate is unique among its analogs due to its specific ester group, which influences its physical and chemical properties. For instance, the methyl ester has a lower molecular weight and boiling point compared to its ethyl, propyl, and butyl counterparts. These differences can affect the compound’s volatility, solubility, and reactivity, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
54889-76-8 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
methyl 2-hexyldecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-8-10-11-13-15-16(17(18)19-3)14-12-9-7-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
PBRCCXNUTAGYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
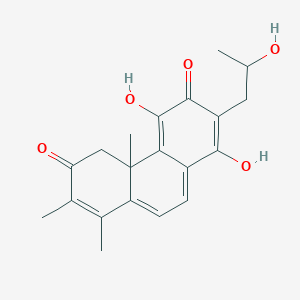
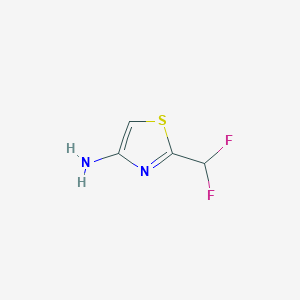
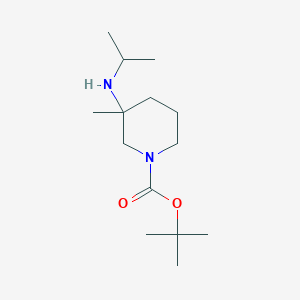
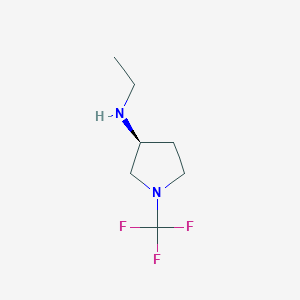
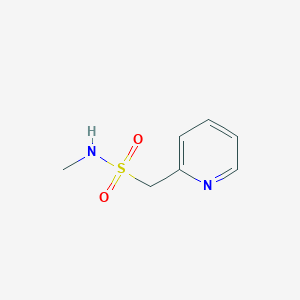

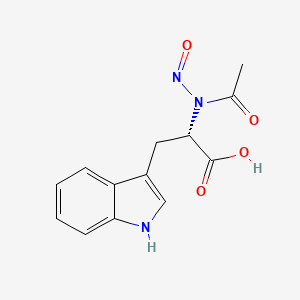
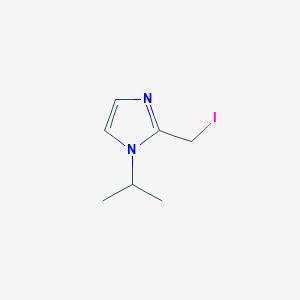

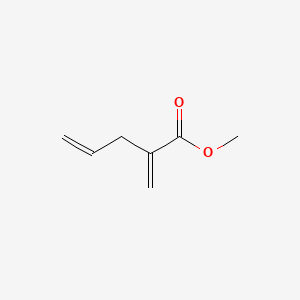
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


